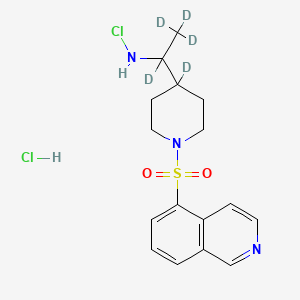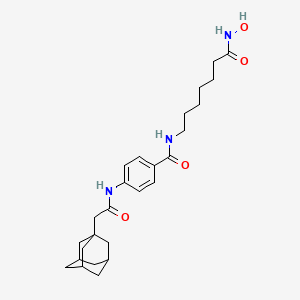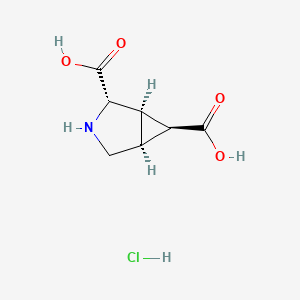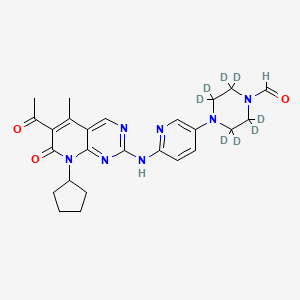
Eritoran (tetrasodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eritoran (tetrasodium) is a synthetic lipid that functions as a toll-like receptor 4 (TLR4) antagonist. It was developed as a potential treatment for severe sepsis, an excessive inflammatory response to an infection. Eritoran (tetrasodium) is a structural analogue of the lipid A portion of lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria .
Méthodes De Préparation
The preparation of Eritoran (tetrasodium) involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the formation of lipid A analogues. The synthetic process typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods for Eritoran (tetrasodium) are proprietary and involve large-scale synthesis techniques to ensure purity and consistency .
Analyse Des Réactions Chimiques
Eritoran (tetrasodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Eritoran (tetrasodium) has several scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between lipopolysaccharides and toll-like receptors.
Biology: It is used to investigate the role of TLR4 in the immune response and inflammation.
Medicine: Eritoran (tetrasodium) has been studied as a potential treatment for severe sepsis and other inflammatory conditions. .
Industry: It is used in the development of new therapeutic agents targeting TLR4 and related pathways.
Mécanisme D'action
Eritoran (tetrasodium) exerts its effects by inhibiting the activation of TLR4. TLR4 is part of the innate immune system and plays a crucial role in recognizing and responding to pathogens. Eritoran (tetrasodium) binds to the TLR4-MD2 complex, preventing lipopolysaccharide from binding and initiating an inflammatory response. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Comparaison Avec Des Composés Similaires
Eritoran (tetrasodium) is unique in its ability to specifically target TLR4 and inhibit its activation. Similar compounds include:
Lipid A analogues: These compounds share structural similarities with Eritoran (tetrasodium) and also target TLR4.
TLR4 antagonists: Other compounds that inhibit TLR4 activation include TAK-242 and FP-25.
Eritoran (tetrasodium) stands out due to its specific binding to the TLR4-MD2 complex and its effectiveness in preclinical and clinical studies .
Propriétés
Formule moléculaire |
C66H122N2Na4O19P2 |
|---|---|
Poids moléculaire |
1401.6 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |
InChI |
InChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1 |
Clé InChI |
FEMINZOAAWPBPP-RHMAUSBNSA-J |
SMILES isomérique |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)






![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)



![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
